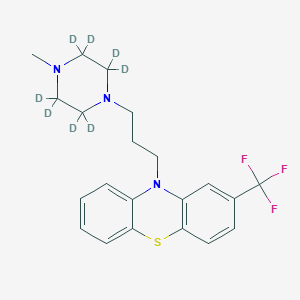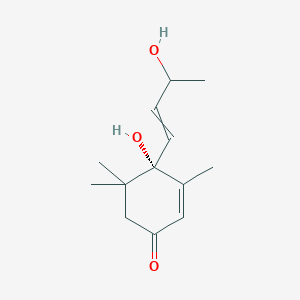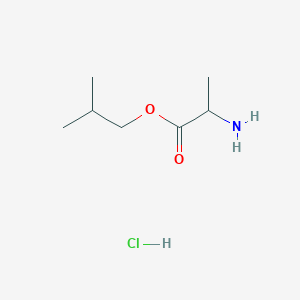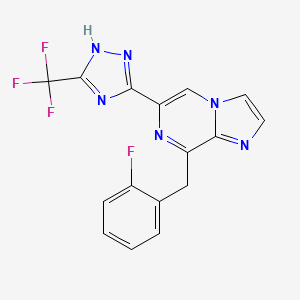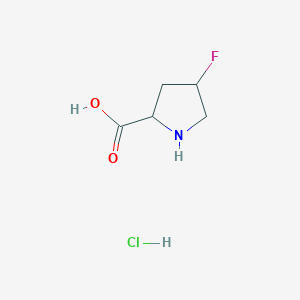
ROR|At/DHODH-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROR|At/DHODH-IN-1 is a dual inhibitor targeting both retinoic acid receptor-related orphan receptor gamma t (RORγt) and dihydroorotate dehydrogenase (DHODH). This compound has shown significant potential in scientific research, particularly in the fields of immunology and oncology. RORγt is a transcription factor involved in the differentiation of T-helper 17 cells, while DHODH is an enzyme crucial for the de novo synthesis of pyrimidine nucleotides.
Métodos De Preparación
The synthesis of ROR|At/DHODH-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions, including condensation and cyclization.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
ROR|At/DHODH-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ROR|At/DHODH-IN-1 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the mechanisms of RORγt and DHODH inhibition.
Biology: It is employed in research on T-helper 17 cell differentiation and immune response regulation.
Medicine: The compound has potential therapeutic applications in treating autoimmune diseases and cancers by modulating immune responses and inhibiting pyrimidine synthesis.
Industry: this compound can be used in the development of new drugs targeting RORγt and DHODH.
Mecanismo De Acción
ROR|At/DHODH-IN-1 exerts its effects by inhibiting both RORγt and DHODH. RORγt inhibition leads to reduced differentiation of T-helper 17 cells, which are involved in inflammatory responses. DHODH inhibition disrupts the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This dual inhibition results in decreased proliferation of immune cells and cancer cells, making the compound a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
ROR|At/DHODH-IN-1 is unique due to its dual inhibitory action on both RORγt and DHODH. Similar compounds include:
Brequinar: A potent DHODH inhibitor used in cancer research.
DSM265: A DHODH inhibitor developed for the treatment of malaria.
SR2211: A selective RORγt inhibitor used in immunology research.
Compared to these compounds, this compound offers the advantage of targeting two distinct pathways, potentially leading to more effective therapeutic outcomes.
Propiedades
Fórmula molecular |
C24H26ClF6N3O3S |
|---|---|
Peso molecular |
586.0 g/mol |
Nombre IUPAC |
1-[4-[5-chloro-3-[[(4R)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]-2-methylphenoxy]piperidin-1-yl]-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C24H26ClF6N3O3S/c1-12-15(32-22-33-21-16(35)3-2-4-18(21)38-22)9-13(25)10-17(12)37-14-5-7-34(8-6-14)20(36)11-19(23(26,27)28)24(29,30)31/h9-10,14,16,19,35H,2-8,11H2,1H3,(H,32,33)/t16-/m1/s1 |
Clave InChI |
AFZMZLHHVUIZBS-MRXNPFEDSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCC[C@H]4O |
SMILES canónico |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCCC4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
